2-[4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-METHOXYPHENOXY]ACETAMIDE
Overview
Description
2-[4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-METHOXYPHENOXY]ACETAMIDE is a complex organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-METHOXYPHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazine ring and subsequent functionalization to introduce the desired substituents.
Formation of Benzoxazine Ring: The initial step involves the condensation of an aromatic amine with a phenol derivative in the presence of formaldehyde. This reaction forms the benzoxazine ring structure.
Functionalization: The benzoxazine intermediate is then subjected to further reactions to introduce the diphenyl and methoxyphenoxy groups. This can be achieved through various organic reactions, such as Friedel-Crafts acylation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-METHOXYPHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-METHOXYPHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: The compound’s properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-METHOXYPHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-METHOXYPHENOXY]ACETAMIDE is unique due to its specific combination of functional groups and the benzoxazine ring structure
Properties
IUPAC Name |
2-[4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-33-26-18-20(16-17-25(26)34-19-27(30)32)28-31-24-15-9-8-14-23(24)29(35-28,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-18,28,31H,19H2,1H3,(H2,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTLOMJDGQXCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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